2-(Trifluoromethyl)cinnamic acid

Descripción

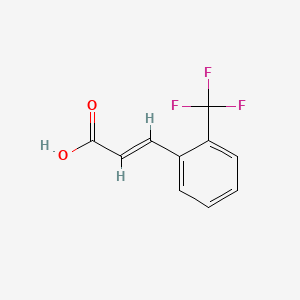

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-6H,(H,14,15)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVYAIXPAGBXOM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031323 | |

| Record name | (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2062-25-1, 98386-81-3 | |

| Record name | o-(Trifluoromethyl)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)cinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098386813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(trifluoromethyl)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIFLUOROMETHYL)CINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79PJG9RJG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)cinnamic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)cinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring aromatic organic compound. The presence of the trifluoromethyl group at the ortho position of the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its potential applications in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. There is some ambiguity in the literature and commercial sources regarding its CAS number; both 98386-81-3 (for the (E)-isomer) and 2062-25-1 are frequently cited for this compound.[1][2][3][4][5][6][7][8][9] Researchers are advised to verify the specific isomer and associated CAS number when sourcing this chemical.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇F₃O₂ | [1][2][3][5][8][9] |

| Molecular Weight | 216.16 g/mol | [1][2][3][5][8] |

| Melting Point | 201-207 °C | [1][3][4][6][8] |

| Appearance | White to almost white powder/crystal | [1][3][4][6] |

| Purity | ≥98% (GC) | [3][4][6] |

| MDL Number | MFCD00004381 | [1][2][3][5][8][9] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic reactions, with the Knoevenagel condensation being a common and effective method. This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from the synthesis of the isomeric 3-(Trifluoromethyl)cinnamic acid and is a standard procedure for this class of compounds.

Materials:

-

Malonic acid

-

Pyridine (B92270) (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Ethanol (B145695) or an isopropanol/water mixture for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (1.5-2 equivalents), and anhydrous pyridine (as solvent).

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product.

-

Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol or an isopropanol/water mixture) to yield the pure product.[10]

Biological Activity and Potential Applications

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the cinnamic acid scaffold, making this compound a compound of interest in drug discovery.[6][7][8] Its primary reported biological activity is the inhibition of the gastric proton pump (H+/K+-ATPase).

Proton Pump (H+/K+-ATPase) Inhibition

This compound has been identified as an inhibitor of the H+/K+-ATPase, the enzyme responsible for gastric acid secretion in the stomach.[8] This inhibitory action suggests its potential as a therapeutic agent for acid-related gastrointestinal disorders such as gastritis and gastric ulcers. The mechanism of inhibition by many cinnamic acid derivatives involves interference with the enzyme's ATPase activity, which is crucial for the pumping of protons into the gastric lumen.

Potential Anti-Inflammatory Activity

While specific studies on the anti-inflammatory mechanism of this compound are limited, many cinnamic acid derivatives are known to possess anti-inflammatory properties.[11][12][13] These effects are often mediated through the inhibition of key inflammatory signaling pathways. Given its structural similarity to other anti-inflammatory cinnamic acids, it is plausible that this compound may also exert its effects through similar mechanisms.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been fully elucidated. However, based on its known activity as a proton pump inhibitor and the established mechanisms of related compounds, several potential pathways can be hypothesized.

H+/K+-ATPase Inhibition Pathway

The primary target of this compound is the H+/K+-ATPase in parietal cells of the stomach lining. Inhibition of this proton pump leads to a decrease in gastric acid secretion. This is a direct enzymatic inhibition rather than a complex signaling cascade.

Potential Anti-Inflammatory Signaling Pathways

Based on studies of other cinnamic acid derivatives, this compound may influence inflammatory responses through pathways such as NF-κB and MAPK.[14] It is important to note that these are hypothesized pathways and require experimental validation for this specific compound.

-

NF-κB Pathway: Cinnamic acid derivatives have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6.[14]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another crucial pathway in inflammation. Some cinnamic acid derivatives can modulate the phosphorylation of p38 MAPK, thereby affecting downstream inflammatory responses.[15]

Conclusion

This compound is a versatile chemical intermediate with established utility in the synthesis of pharmaceuticals and other advanced materials. Its primary known biological activity is the inhibition of the gastric H+/K+-ATPase, positioning it as a candidate for the development of drugs targeting acid-related gastrointestinal disorders. While its specific effects on inflammatory signaling pathways require further investigation, the broader class of cinnamic acid derivatives demonstrates significant anti-inflammatory potential. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic applications of this compound. Further studies are warranted to fully elucidate its mechanisms of action and to explore its full pharmacological potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN106748695A - The preparation method of m-trifluoromethyl cinnamic acid - Google Patents [patents.google.com]

- 3. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound [myskinrecipes.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. prepchem.com [prepchem.com]

- 11. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Trifluoromethyl)cinnamic acid physical properties

An In-depth Technical Guide on the Physical Properties of 2-(Trifluoromethyl)cinnamic Acid

Introduction

This compound is a fluorinated aromatic compound belonging to the class of cinnamic acids.[1] The presence of the trifluoromethyl group (CF3) at the ortho-position of the phenyl ring significantly influences its chemical and physical properties, enhancing metabolic stability and lipophilicity.[2][3] These characteristics make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[2][3] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and logical workflows for these procedures.

Core Physical and Chemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[3] Its key identifying properties are summarized below.

| Property | Value | References |

| CAS Number | 2062-25-1 | [2][4] |

| 98386-81-3 (for (E)-isomer) | [3][5][6] | |

| Molecular Formula | C₁₀H₇F₃O₂ | [2][3][4][5] |

| Molecular Weight | 216.16 g/mol | [2][3][4] |

| Melting Point | 205-207 °C | [1][2] |

| 201-207 °C | [3] | |

| 206 °C | [4] | |

| Appearance | White to almost white powder/crystal | [3] |

| Purity | ≥ 98% | [2][3] |

| Storage Conditions | Room temperature or 2-8 °C | [2][3] |

Spectral Data

While specific spectral data is highly dependent on the acquisition parameters and sample preparation, general characteristics can be noted. Studies have been conducted on the ionization constant and UV-spectra of this compound.[1]

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy can confirm the chemical structure. The ¹H NMR spectrum would show characteristic signals for the vinyl and aromatic protons, while the ¹³C NMR would show signals for the carboxylic acid carbon, the vinyl carbons, the aromatic carbons, and the trifluoromethyl carbon (with characteristic C-F coupling).

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch (around 1700 cm⁻¹), C=C stretches for the alkene and aromatic ring, and strong C-F stretching bands.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M+) appearing at m/z corresponding to 216.16.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[7][8] Pure crystalline compounds exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities typically depress the melting point and broaden the range.[7]

Methodology: Capillary Method

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[8] Crush any coarse crystals using a mortar and pestle.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample.[9] Tap the tube gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[9][10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[7] Insert a calibrated thermometer into the apparatus.[11]

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid initial determination can be performed to find an approximate melting point.[7]

-

Data Recording: For an accurate measurement, allow the block to cool and repeat the process, heating slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.[7] Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid.[7][10] The melting point is reported as the range T1-T2.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility tests provide valuable information about the functional groups present in a molecule.[12] As a carboxylic acid, this compound is expected to be insoluble in water but soluble in dilute basic solutions due to the formation of a water-soluble salt.

Methodology: Systematic Solubility Testing

-

Water Solubility: Place approximately 25 mg of the compound into a small test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[13] If the compound dissolves, it is water-soluble.

-

5% NaOH Test: If the compound is insoluble in water, add 0.75 mL of 5% aqueous sodium hydroxide (B78521) (NaOH) solution to a fresh sample. Shake vigorously. Solubility indicates the presence of an acidic functional group (like a carboxylic acid or phenol).[14]

-

5% NaHCO₃ Test: If the compound dissolves in NaOH, test its solubility in 0.75 mL of 5% aqueous sodium bicarbonate (NaHCO₃).[12][14] Solubility in this weak base specifically suggests a strong organic acid, typically a carboxylic acid.[14]

-

5% HCl Test: If the compound is insoluble in water and NaOH, test its solubility in 0.75 mL of 5% aqueous hydrochloric acid (HCl).[12][13] Solubility indicates the presence of a basic functional group, such as an amine.

-

Classification: Based on the results, classify the compound. A compound insoluble in water but soluble in both NaOH and NaHCO₃ is classified as a strong organic acid.[13]

Caption: Logical Workflow for Solubility Classification.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution.[15][16] For a carboxylic acid, this value is crucial for understanding its behavior in different pH environments. Potentiometric titration is a highly accurate method for its determination.[15]

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh a pure sample of this compound and dissolve it in a suitable solvent (e.g., a water-ethanol mixture if solubility in pure water is low). The solution must be free of carbonate to avoid errors.[15]

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Add the titrant (NaOH) in small, precise increments. After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point. This is the point on the curve where half of the acid has been neutralized by the base. Mathematically, it corresponds to the inflection point of the sigmoid curve.[17]

Caption: Workflow for pKa Determination via Titration.

References

- 1. This compound | 2062-25-1 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. youtube.com [youtube.com]

- 16. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trifluoromethyl)cinnamic Acid

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)cinnamic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers, scientists, and drug development professionals. The presence of the trifluoromethyl group at the ortho position of the cinnamic acid backbone imparts unique chemical and biological properties, making it a valuable building block in medicinal chemistry and materials science. This document details its chemical structure, properties, synthesis, spectroscopic characterization, and potential biological applications.

Chemical Structure and Properties

This compound is a derivative of cinnamic acid where a trifluoromethyl (-CF3) group is substituted at the C2 position of the phenyl ring. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties and reactivity of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (E)-3-(2-(Trifluoromethyl)phenyl)prop-2-enoic acid | N/A |

| CAS Number | 2062-25-1 | [1] |

| Molecular Formula | C₁₀H₇F₃O₂ | [1] |

| Molecular Weight | 216.16 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 205-207 °C | [1] |

| SMILES String | O=C(O)/C=C/c1ccccc1C(F)(F)F | N/A |

| InChI Key | AMVYAIXPAGBXOM-AATRIKPKSA-N | N/A |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through condensation reactions such as the Knoevenagel condensation or the Perkin reaction. These methods involve the reaction of 2-(trifluoromethyl)benzaldehyde (B1295035) with a suitable active methylene (B1212753) compound or an acid anhydride (B1165640).

Knoevenagel Condensation

The Knoevenagel condensation provides an efficient route to cinnamic acid derivatives. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (1.1-1.5 equivalents), and a suitable solvent such as pyridine (B92270) or a mixture of toluene (B28343) and a catalytic amount of piperidine.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. If pyridine is used as the solvent, it can be removed under reduced pressure. The residue is then poured into a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Perkin Reaction

The Perkin reaction is another classical method for the synthesis of α,β-unsaturated aromatic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.

-

Reaction Setup: A mixture of 2-(trifluoromethyl)benzaldehyde (1 equivalent), acetic anhydride (excess, can also act as the solvent), and anhydrous sodium acetate (B1210297) (0.8-1.0 equivalents) is placed in a round-bottom flask fitted with a reflux condenser.

-

Reaction Conditions: The mixture is heated to a high temperature (typically 160-180 °C) for several hours (4-8 hours). The reaction progress can be monitored by TLC.

-

Work-up: After cooling, the reaction mixture is poured into water and boiled to hydrolyze the excess acetic anhydride. The mixture is then acidified with concentrated hydrochloric acid to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and purified by recrystallization from an appropriate solvent.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Assignments |

| ¹H NMR | - δ ~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). - δ ~7.6-7.8 ppm (m, 4H): Aromatic protons. - δ ~7.9 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton β to the carbonyl group. - δ ~6.6 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton α to the carbonyl group. |

| ¹³C NMR | - δ ~168 ppm: Carboxylic acid carbonyl carbon. - δ ~140-145 ppm: Vinylic carbon β to the carbonyl. - δ ~120-135 ppm: Aromatic carbons (including a quartet for the carbon bearing the -CF₃ group due to C-F coupling). - δ ~124 ppm (q, J ≈ 274 Hz): Trifluoromethyl carbon. - δ ~118 ppm: Vinylic carbon α to the carbonyl. |

| FTIR (cm⁻¹) | - ~3000 (broad): O-H stretch of the carboxylic acid. - ~1680: C=O stretch of the carboxylic acid. - ~1630: C=C stretch of the alkene. - ~1300-1100: Strong C-F stretching bands. |

| Mass Spec. | - m/z 216 [M]⁺: Molecular ion peak. - m/z 199 [M-OH]⁺: Loss of hydroxyl radical. - m/z 171 [M-COOH]⁺: Loss of carboxyl group. - m/z 147 [M-CF₃]⁺: Loss of trifluoromethyl radical. |

Biological Activities and Potential Applications

Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of a trifluoromethyl group can enhance these activities due to its effects on lipophilicity and metabolic stability.[1][2]

Anti-inflammatory Activity

Cinnamic acid derivatives have been shown to exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory signaling pathways.[3] A plausible mechanism of action for this compound involves the modulation of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and enzymes like cyclooxygenase-2 (COX-2).

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide Measurement: After 24 hours of incubation, collect the cell culture supernatant and measure the nitric oxide (NO) production using the Griess reagent.

-

Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on NO production.

Anticancer Activity

Studies on cinnamic acid have demonstrated its potential to induce apoptosis in cancer cells.[4] The mechanism may involve the activation of extrinsic apoptotic pathways, such as the one mediated by Tumor Necrosis Factor-alpha (TNF-α). This compound, as a derivative, may share or possess enhanced anticancer properties.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Compound Incubation: Treat the cells with increasing concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value to quantify the cytotoxic effect of the compound.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis is readily achievable through established organic reactions, and its structure can be unequivocally confirmed by standard spectroscopic methods. The presence of the trifluoromethyl group is anticipated to enhance its biological activity, particularly in the realms of anti-inflammatory and anticancer applications. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers embarking on the study and application of this promising molecule.

References

- 1. advion.com [advion.com]

- 2. biotage.com [biotage.com]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Trifluoromethyl)cinnamic Acid: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)cinnamic acid, a fluorinated derivative of cinnamic acid with significant potential in pharmaceutical and agrochemical research. This document details its physicochemical properties, synthesis methodologies, and key biological activities, supported by experimental protocols and data.

Physicochemical Properties

This compound is a solid, white to off-white crystalline powder. The introduction of the trifluoromethyl group at the ortho position of the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

| Property | Value | Reference |

| Molecular Weight | 216.16 g/mol | [1] |

| Chemical Formula | C₁₀H₇F₃O₂ | [1] |

| Melting Point | 205-207 °C | [2] |

| Appearance | White to almost white powder/crystal | [3] |

| Purity | ≥98% (GC) | [1][3] |

| CAS Number | 2062-25-1 | |

| InChI Key | AMVYAIXPAGBXOM-AATRIKPKSA-N | [1] |

Synthesis of this compound

The synthesis of cinnamic acid and its derivatives is most commonly achieved through the Knoevenagel condensation or the Perkin reaction. Below is a representative experimental protocol for the synthesis of a cinnamic acid derivative via the Knoevenagel condensation, which can be adapted for this compound.

Knoevenagel Condensation: An Exemplary Protocol

This protocol describes the synthesis of 2-methoxycinnamic acid and can be adapted by substituting 2-methoxybenzaldehyde (B41997) with 2-(trifluoromethyl)benzaldehyde (B1295035).[4]

Reaction Principle: The Knoevenagel condensation involves the nucleophilic addition of an active methylene (B1212753) compound (malonic acid) to a carbonyl group of an aldehyde, followed by dehydration. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270).[5][6]

Materials and Reagents:

-

2-(Trifluoromethyl)benzaldehyde

-

Malonic Acid

-

Pyridine

-

Piperidine (catalyst)

-

1 M Hydrochloric Acid

-

Distilled Water

Equipment:

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 10 mmol of 2-(trifluoromethyl)benzaldehyde and 15 mmol of malonic acid.

-

Addition of Catalyst and Solvent: Add 2.0 mL of pyridine as the solvent and 0.2 mL of piperidine as the catalyst to the flask.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with continuous stirring for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of cold water while stirring.

-

Precipitation: Acidify the aqueous mixture by the dropwise addition of 1 M hydrochloric acid to a pH of approximately 2-3 to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.

-

Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol to obtain pure this compound.

Logical Workflow for Knoevenagel Condensation:

Biological Activities and Experimental Protocols

This compound and its derivatives have been investigated for a range of biological activities, including their potential as proton pump inhibitors, anti-inflammatory agents, and antimicrobial compounds.

Proton Pump (H⁺/K⁺-ATPase) Inhibition

Cinnamic acid derivatives have been shown to inhibit the gastric proton pump (H⁺/K⁺-ATPase), which is the enzyme responsible for the final step in gastric acid secretion.[7] This makes them potential candidates for the treatment of acid-related gastrointestinal disorders.

Signaling Pathway of Gastric Acid Secretion and Inhibition:

Experimental Protocol: In Vitro H⁺/K⁺-ATPase Inhibition Assay

This protocol is adapted from methods used for evaluating H⁺/K⁺-ATPase inhibitors.[8][9][10][11]

Materials and Reagents:

-

H⁺/K⁺-ATPase enriched microsomes (prepared from rabbit or hog gastric mucosa)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4)

-

This compound stock solution (in DMSO)

-

ATP solution

-

KCl solution

-

MgCl₂ solution

-

Malachite Green Reagent (for phosphate (B84403) detection)

-

Phosphate Standard Solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all solutions in the assay buffer.

-

Assay Setup: In a 96-well plate, add 50 µL of Assay Buffer, 10 µL of various dilutions of this compound (or vehicle control), and 20 µL of H⁺/K⁺-ATPase enriched microsomes.

-

Pre-incubation: Pre-incubate the plate at 37°C for 30 minutes.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of a pre-warmed mixture of ATP and KCl solutions (final concentrations typically 2 mM ATP, 10 mM KCl).

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.

-

Color Development: Incubate at room temperature for 15 minutes to allow for color development.

-

Measurement: Measure the absorbance at 620-650 nm.

-

Calculation: Determine the concentration of inorganic phosphate (Pi) released using a phosphate standard curve. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Anti-inflammatory Activity

Cinnamic acid derivatives have been reported to possess anti-inflammatory properties.[7][12][13]

Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay is a widely used in vitro method to screen for anti-inflammatory activity.[12]

Materials and Reagents:

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

This compound stock solution

-

Reference drug (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of BSA solution (1% w/v in PBS) and 0.02 mL of various concentrations of this compound.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating at 70°C in a water bath for 10 minutes.

-

Cooling: Cool the samples to room temperature.

-

Measurement: Measure the turbidity at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation and determine the IC₅₀ value.

Antimicrobial Activity

The antimicrobial potential of cinnamic acid derivatives against various pathogens is an active area of research.[14][15][16][17]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method for determining the antimicrobial susceptibility of a compound.[3]

Materials and Reagents:

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in the 96-well plate using MHB.

-

Inoculation: Add the standardized bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data for Cinnamic Acid Derivatives (Representative Examples):

| Compound | Biological Activity | Assay | Target/Organism | IC₅₀ / MIC | Reference |

| Cinnamic Acid Derivative (DM2) | Antibacterial | Broth Microdilution | Staphylococcus aureus | 16-64 mg/L (MIC) | [17] |

| Trifluoromethyl Thioxanthone Derivative (Compound 4) | Anti-inflammatory | COX Inhibition Assay | COX-2 | 6.5 ± 0.77 µM (IC₅₀) | [18] |

| Trifluoromethylcinnamanilide (1j) | Antibacterial | Broth Microdilution | Staphylococcus aureus | 0.15–5.57 µM (MIC) | [15] |

| Trifluoromethylcinnamanilide (2p) | Antibacterial | Broth Microdilution | Mycobacterium marinum | 0.29–2.34 µM (MIC) | [15] |

Conclusion

This compound is a versatile compound with a promising profile for applications in drug discovery and development. Its synthesis is achievable through established organic reactions, and it exhibits a range of interesting biological activities. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this and related compounds. Further studies are warranted to fully elucidate its mechanisms of action and to optimize its activity through structural modifications.

References

- 1. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. bepls.com [bepls.com]

- 7. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ajpp.in [ajpp.in]

- 10. jnsbm.org [jnsbm.org]

- 11. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjbphs.com [wjbphs.com]

- 13. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 2-(Trifluoromethyl)cinnamic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 2-(Trifluoromethyl)cinnamic acid in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely unpublished. This document, therefore, provides a foundational understanding of its expected solubility characteristics based on the known behavior of structurally similar compounds, namely other trifluoromethyl-substituted aromatic carboxylic acids. Furthermore, it furnishes detailed experimental protocols for determining the solubility of this compound, empowering researchers to generate the necessary data in their own laboratories.

Introduction to this compound

This compound is an aromatic carboxylic acid derivative. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, critically, its solubility.[1] These characteristics make it a compound of interest in pharmaceutical and agrochemical research. An understanding of its solubility in various organic solvents is paramount for applications such as reaction chemistry, purification, formulation development, and drug delivery.

Expected Solubility Profile

General Solubility Trends for Trifluoromethyl-Substituted Aromatic Carboxylic Acids:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble due to hydrogen bonding interactions with the carboxylic acid group.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate): Good solubility is anticipated due to dipole-dipole interactions and the ability of these solvents to disrupt the crystal lattice of the solid acid.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected as the polar carboxylic acid group will have unfavorable interactions with the nonpolar solvent molecules.

-

Chlorinated Solvents (e.g., Dichloromethane): Moderate to good solubility is likely.[2]

The "like dissolves like" principle is a key determinant of solubility. The polarity of both the solute and the solvent dictates the extent of dissolution.

Quantitative Solubility Data (Analogous Compounds)

To provide a frame of reference, this section presents qualitative solubility information for structurally related trifluoromethyl-substituted benzoic acids. It is crucial to note that these are not direct substitutes for experimental data on this compound but serve as a useful guide for solvent selection.

| Compound Name | Water | Common Organic Solvents (e.g., Ethanol, Acetone, Dichloromethane) |

| 2-(Trifluoromethyl)benzoic acid | Poorly soluble[3] | Soluble[3] |

| 3-(Trifluoromethyl)benzoic acid | Limited solubility[2] | Readily soluble[2] |

| 4-(Trifluoromethyl)benzoic acid | Soluble | Readily soluble in DMSO (≥ 200 mg/mL)[4][5] |

| 2-Acetoxy-4-(trifluoromethyl)benzoic acid | Limited solubility[6] | Moderately soluble (Acetone, Ethyl acetate, Dichloromethane)[6] |

Note: This table summarizes qualitative data and should be used for directional guidance only.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following established experimental methods are recommended.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[7][8]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A shaker water bath or a constant temperature orbital shaker is ideal for this purpose.[7]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid. This can be achieved by:

-

Centrifugation: Pellet the undissolved solid.

-

Filtration: Carefully filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[9]

-

-

Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique.

Analytical Quantification Techniques

This method is straightforward and relies on the precise weighing of the dissolved solute after solvent evaporation.[10][11]

Protocol:

-

Accurately pipette a known volume of the saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish).

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point).

-

Once the solvent is fully evaporated, cool the container in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried solute.

-

The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

-

Calculate the solubility in terms of mass per unit volume of the solvent (e.g., mg/mL).

This technique is suitable for compounds that exhibit significant ultraviolet or visible light absorbance.

Protocol:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration to generate a calibration curve.

-

Analyze the Saturated Solution: Dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the original concentration of the saturated solution, which represents the solubility.[9][12]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not currently prevalent in the public domain, a strong predictive understanding can be derived from the behavior of analogous trifluoromethyl-substituted aromatic carboxylic acids. For precise and reliable data, experimental determination is essential. The detailed shake-flask method, coupled with either gravimetric or UV/Vis spectrophotometric analysis, provides a robust framework for researchers to quantify the solubility of this compound in various organic solvents, thereby facilitating its effective use in research and development.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-(Trifluoromethyl)benzoic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. enamine.net [enamine.net]

- 9. rjptonline.org [rjptonline.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)cinnamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 2-(Trifluoromethyl)cinnamic acid, a key physical property for its identification, purity assessment, and application in research and development. This document outlines the reported melting point values, details the standardized experimental protocol for its determination, and presents a logical workflow for its synthesis and quality control.

Core Physicochemical Data: Melting Point

The melting point of a crystalline solid is a critical parameter, indicating its purity. For a pure substance, the melting point is a sharp, well-defined temperature range, whereas impurities tend to depress and broaden this range. The reported melting point for this compound is consistently in the range of 201-207°C. A summary of data from various suppliers is presented in Table 1.

| Reported Melting Point (°C) | Purity | Source |

| 205-207 | 99% | Sigma-Aldrich[1] |

| 205-207 | 98% | MySkinRecipes[2] |

| 201-207 | ≥ 98% (GC) | Chem-Impex[3] |

| 206 | Not Specified | Matrix Scientific[4] |

| Not Specified | 98% | CymitQuimica[5] |

| 205-207 | Not Specified | ChemicalBook[6] |

Table 1: Summary of Reported Melting Points for this compound

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point of this compound is most commonly and accurately performed using the capillary method. This standard procedure is widely accepted in research and quality control laboratories.

Apparatus:

-

Melting point apparatus (digital or manual)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Capillary Tube Loading:

-

Press the open end of a capillary tube into the powdered sample.[2]

-

Invert the tube and gently tap it on a hard surface to cause the solid to fall to the sealed end. To achieve tight packing, the capillary tube can be dropped through a long glass tube onto the benchtop.[2]

-

The packed sample height should be between 2-4 mm for accurate results.[1]

-

-

Melting Point Measurement:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, rapidly heat the block to a temperature about 15-20°C below the expected melting point.[1]

-

Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[1]

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).

-

The melting point is reported as the range between these two temperatures.

-

-

Verification:

-

For accurate and reliable results, the determination should be repeated at least once with a fresh sample in a new capillary tube.

-

Logical Workflow: Synthesis and Quality Control

The following diagram illustrates a typical workflow for the synthesis of cinnamic acid derivatives, such as this compound, and the subsequent quality control process, which includes melting point determination as a crucial step for purity verification. Cinnamic acids can be synthesized through various methods, including the Perkin reaction, Claisen condensation, and Knoevenagel-Doebner condensation.[8] The trifluoromethyl group in this compound enhances its metabolic stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly for developing anti-inflammatory and antimicrobial agents.[3][9]

Caption: Synthesis and Quality Control Workflow.

This guide provides essential technical information regarding the melting point of this compound for professionals in the fields of chemical research and drug development. Adherence to standardized protocols for its determination is crucial for ensuring the quality and reliability of research outcomes.

References

Spectroscopic and Spectrometric Characterization of 2-(Trifluoromethyl)cinnamic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-(Trifluoromethyl)cinnamic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The information is presented to facilitate easy comparison and aid in the structural elucidation and characterization of this molecule.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-α (vinylic) | 6.4 - 6.6 | Doublet | ~16 |

| H-β (vinylic) | 7.7 - 7.9 | Doublet | ~16 |

| Ar-H | 7.4 - 7.8 | Multiplet | - |

| -COOH | 12.0 - 13.0 | Singlet (broad) | - |

Note: Predicted values are based on data for isomeric compounds and general principles of NMR spectroscopy.

Table 2: ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | 167 - 173 |

| C-α (vinylic) | 118 - 122 |

| C-β (vinylic) | 140 - 145 |

| C-Ar (CF₃-substituted) | 125 - 130 (quartet, ²JCF ≈ 30-35 Hz) |

| C-Ar | 125 - 135 |

| -CF₃ | 122 - 126 (quartet, ¹JCF ≈ 270-280 Hz) |

Note: Predicted values are based on data for isomeric compounds and general principles of NMR spectroscopy.

Table 3: ¹⁹F NMR Spectral Data

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Reference |

| -CF₃ | -60 to -65 | CFCl₃ |

Note: The chemical shift of the -CF₃ group can be influenced by the solvent and the electronic environment of the aromatic ring.[1]

Table 4: IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 2500 | O-H stretch (Carboxylic acid dimer) | Broad |

| 3100 - 3000 | C-H stretch (Aromatic & Vinylic) | Medium |

| 1710 - 1680 | C=O stretch (Carboxylic acid) | Strong |

| 1640 - 1620 | C=C stretch (Vinylic) | Medium |

| 1320 - 1100 | C-F stretch (-CF₃) | Strong |

| 1250 - 1000 | C-O stretch | Strong |

| 980 - 960 | =C-H bend (out-of-plane) | Strong |

Note: Based on data for trans-4-(trifluoromethyl)cinnamic acid and general IR principles.[2]

Table 5: Mass Spectrometry Data

| m/z | Proposed Fragment |

| 216 | [M]⁺ (Molecular Ion) |

| 199 | [M - OH]⁺ |

| 187 | [M - CHO]⁺ |

| 171 | [M - COOH]⁺ |

| 147 | [M - CF₃]⁺ |

Note: Fragmentation patterns are predicted based on the analysis of related cinnamic acid derivatives.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is necessary. The spectral width should be set to encompass the expected chemical shift range of the trifluoromethyl group (e.g., -50 to -80 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent disc. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. Collect a background spectrum of the empty sample compartment or the KBr pellet holder, which is then automatically subtracted from the sample spectrum.[2]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

References

An In-Depth Technical Guide on the Biological Activity of 2-(Trifluoromethyl)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)cinnamic acid is a synthetic derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. The incorporation of a trifluoromethyl (-CF3) group at the ortho-position of the phenyl ring significantly modifies its physicochemical properties, notably increasing its lipophilicity and metabolic stability, which in turn influences its biological activity.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Core Biological Activities

This compound has demonstrated a range of biological effects, with the most prominently reported activities being its role as a gastrointestinal modulating agent and its antimicrobial properties.

Gastrointestinal Modulation: Proton Pump Inhibition and Gastric Emptying

This compound has been identified as an inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump.[2] This enzyme is responsible for the final step in gastric acid secretion. By inhibiting this pump, the compound can reduce gastric acidity, a mechanism central to the treatment of acid-related gastrointestinal disorders.

Furthermore, studies have indicated that this compound can improve delayed gastric emptying.[3] The precise mechanism for this effect is not fully elucidated but may be linked to its broader influence on gastrointestinal motility.

Quantitative Data: H+/K+-ATPase Inhibition

Currently, specific IC50 values for the direct inhibition of H+/K+-ATPase by this compound are not available in the public domain. The primary study identifying this activity did not report a quantitative value in its abstract.[3]

Experimental Protocol: H+/K+-ATPase Inhibition Assay

A general protocol for assessing H+/K+-ATPase inhibition using a colorimetric assay to measure phosphate (B84403) release from ATP hydrolysis is described below. This method is widely used to screen for proton pump inhibitors.[4][5]

Workflow for H+/K+-ATPase Inhibition Assay

Caption: Workflow for H+/K+-ATPase Inhibition Assay.

Detailed Methodology:

-

Preparation of H+/K+-ATPase: Gastric H+/K+-ATPase is typically isolated from the gastric mucosa of animals like hogs or rabbits in the form of microsomal vesicles.[4] The tissue is homogenized and subjected to differential centrifugation to obtain a microsomal fraction rich in the enzyme. The protein concentration of this fraction is determined using a standard method like the Bradford assay.

-

Assay Procedure: The assay is performed in a 96-well plate format. The reaction mixture contains a buffer (e.g., Tris-HCl), MgCl2, and KCl.[4]

-

Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the wells. Control wells receive only the solvent.

-

The prepared H+/K+-ATPase microsomes are added to the wells, and the plate is pre-incubated.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The plate is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.

-

The reaction is stopped by adding an acidic reagent, such as trichloroacetic acid.

-

Detection of Phosphate Release: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method, commonly the Malachite Green assay.[4] The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of H+/K+-ATPase inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Protocol: Gastric Emptying Assessment

The effect of this compound on gastric emptying can be evaluated in animal models using scintigraphy.[3] This technique involves tracking the passage of a radiolabeled meal from the stomach.

Workflow for Gastric Emptying Scintigraphy

Caption: Workflow for Gastric Emptying Scintigraphy.

Detailed Methodology:

-

Animal Preparation: Animals (e.g., rats or mice) are fasted overnight to ensure an empty stomach.

-

Test Meal: A standardized meal is radiolabeled, for instance, with 99mTc-sulfur colloid mixed with egg.

-

Compound Administration: Animals are orally administered with either this compound at a specific dose or a vehicle control.

-

Meal Ingestion: Following compound administration, the radiolabeled meal is given to the animals.

-

Scintigraphic Imaging: At various time points (e.g., 0, 30, 60, 90, and 120 minutes) after meal ingestion, images of the gastric region are acquired using a gamma camera.

-

Data Analysis: Regions of interest (ROIs) are drawn around the stomach on the scintigraphic images. The radioactive counts within the ROI at each time point are measured and corrected for radioactive decay. The percentage of gastric retention is calculated relative to the initial counts at time zero. The gastric emptying half-time (T1/2), the time it takes for 50% of the meal to empty from the stomach, can then be calculated.

Antimicrobial Activity

Derivatives of this compound have been shown to possess antimicrobial properties. Specifically, N-aryl substituted amides of this compound have been evaluated for their activity against various bacterial strains.

Quantitative Data: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |

| (2E)-N-(4-chlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus ATCC 29213 | 256 | 786 | [6] |

| (2E)-N-(4-chlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide | Methicillin-resistant S. aureus (MRSA) 63718 | 256 | 786 | [6] |

| (2E)-N-(4-chlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide | Mycobacterium smegmatis | - | 197 | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using the broth microdilution method.

Workflow for MIC Determination

Caption: Workflow for MIC Determination.

Detailed Methodology:

-

Preparation of Test Compound: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.

-

Preparation of Inoculum: The bacterial strain to be tested is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve the final desired inoculum concentration.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and medium, no compound) and negative (medium only) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Potential Anti-inflammatory and Cytotoxic Activities

While direct quantitative data for the anti-inflammatory and cytotoxic effects of this compound are limited, the broader class of cinnamic acid derivatives is known to exhibit these activities.[7][8] The anti-inflammatory effects are often attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[7] Cytotoxicity against various cancer cell lines is also a widely reported feature of this class of compounds.[8]

Signaling Pathway: NF-κB Activation and Inhibition

The canonical NF-κB signaling pathway is a primary target for many anti-inflammatory compounds. Inhibition of this pathway can prevent the transcription of pro-inflammatory genes.

Caption: NF-κB Signaling Pathway and Potential Inhibition.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is a common method to screen for inhibitors of the NF-κB signaling pathway.[9][10]

Detailed Methodology:

-

Cell Line: A cell line (e.g., HEK293) that is stably transfected with a luciferase reporter construct driven by an NF-κB response element is used.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate. After attachment, they are pre-treated with various concentrations of this compound or a vehicle control for a short period (e.g., 1 hour).

-

Stimulation: The NF-κB pathway is then activated by adding a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α).

-

Incubation: The cells are incubated for a period sufficient to allow for luciferase gene expression (e.g., 6-8 hours).

-

Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

-

Data Analysis: The luminescence signal in the compound-treated wells is compared to that in the stimulated control wells to determine the percentage of inhibition. An IC50 value can be calculated.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][11]

Detailed Methodology:

-

Cell Seeding: The desired cell line (e.g., a cancer cell line or a normal cell line) is seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance of the treated wells is compared to the control wells to calculate the percentage of cell viability. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is then determined.

Conclusion

This compound is a molecule of interest with established antimicrobial activity and potential as a gastrointestinal modulating agent through the inhibition of the H+/K+-ATPase and effects on gastric emptying. While its anti-inflammatory and cytotoxic properties are less characterized specifically, the broader family of cinnamic acid derivatives suggests that these are promising areas for further investigation. The experimental protocols and workflows provided in this guide offer a framework for the continued exploration of the biological activities of this compound and its derivatives, which may ultimately lead to the development of new therapeutic agents. Further research is warranted to obtain more extensive quantitative data, particularly regarding its enzyme inhibition, anti-inflammatory, and cytotoxic profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. [PDF] Anti-gastric actions of eugenol and cinnamic acid isolated from Cinnamomi Ramulus. | Semantic Scholar [semanticscholar.org]

- 7. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Trifluoromethyl Group in Cinnamic Acid Derivatives: A Technical Guide for Drug Development

For Immediate Release

This technical guide provides an in-depth analysis of the role of the trifluoromethyl (CF₃) group in the molecular design and pharmacological activity of cinnamic acid derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes current research, presenting quantitative biological data, detailed experimental methodologies, and key mechanistic pathways to elucidate the strategic importance of this unique functional group.

Introduction: The Strategic Role of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, utilized to enhance the pharmacological profile of therapeutic candidates.[1][2] Its unique properties, including high electronegativity, metabolic stability, and lipophilicity, make it a powerful tool for optimizing lead compounds.[3][4] The C-F bond is significantly stronger than a C-H bond, rendering the CF₃ group highly resistant to metabolic oxidation, a common issue with methyl groups.[4][5] This stability can increase a drug's half-life and bioavailability.[4]

Furthermore, the CF₃ group is often employed as a bioisostere for methyl or chloro groups, allowing for the fine-tuning of a molecule's steric and electronic properties to improve binding affinity and selectivity for its biological target.[1][5] In the context of the cinnamic acid scaffold, a versatile and biologically active structure known for its anti-inflammatory, anticancer, and antimicrobial properties, the addition of a CF₃ group offers a strategic approach to generating novel derivatives with enhanced therapeutic potential.[6][7]

Synthesis of Trifluoromethylated Cinnamic Acid Derivatives

The primary synthetic route to trifluoromethylated cinnamic acids is the Knoevenagel condensation. This reaction typically involves the condensation of a trifluoromethyl-substituted benzaldehyde (B42025) with malonic acid, catalyzed by a weak base such as piperidine (B6355638) or pyridine.[5]

Diagram 1: General Synthesis Workflow

References

- 1. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safety and Handling of 2-(Trifluoromethyl)cinnamic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Trifluoromethyl)cinnamic acid, a compound often utilized in the synthesis of pharmaceuticals and other biologically active molecules. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Section 1: Chemical and Physical Properties

Proper identification and understanding of the physical state of a chemical are foundational to its safe handling.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2062-25-1 |

| Molecular Formula | C₁₀H₇F₃O₂ |

| Molecular Weight | 216.16 g/mol |

| Appearance | Solid |

| Melting Point | 205-207 °C |

Section 2: Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its classification and associated hazard statements.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Section 3: Toxicological Information

| Toxicity Data | Value |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

For context, the parent compound, cinnamic acid, has reported low acute oral toxicity in rats with an LD50 of 2500 mg/kg and low acute dermal toxicity in rabbits with an LD50 > 5000 mg/kg[1][2]. However, this data should be used with caution as the trifluoromethyl group can significantly alter the toxicological profile of a molecule.

-

Skin Irritation: Causes skin irritation[2].

-

Eye Irritation: Causes serious eye irritation[3].

-

Respiratory Irritation: May cause respiratory irritation[2].

Section 4: Experimental Protocols